Cas no 2138534-73-1 (10-Hydroxyspiro[4.5]decan-8-one)
10-Hydroxyspiro[4.5]decan-8-one Chemical and Physical Properties
Names and Identifiers
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- 2138534-73-1
- 6-hydroxyspiro[4.5]decan-8-one
- 10-Hydroxyspiro[4.5]decan-8-one
- EN300-1159617
-
- Inchi: 1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2
- InChI Key: AEFKYSSOEHPNEE-UHFFFAOYSA-N
- SMILES: OC1CC(CCC21CCCC2)=O
Computed Properties
- Exact Mass: 168.115029749g/mol
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 37.3Ų
10-Hydroxyspiro[4.5]decan-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159617-0.05g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 0.05g |
$200.0 | 2023-06-08 | |
| Enamine | EN300-1159617-0.1g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 0.1g |
$298.0 | 2023-06-08 | |
| Enamine | EN300-1159617-0.25g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 0.25g |
$425.0 | 2023-06-08 | |
| Enamine | EN300-1159617-0.5g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 0.5g |
$668.0 | 2023-06-08 | |
| Enamine | EN300-1159617-1.0g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 1g |
$857.0 | 2023-06-08 | |
| Enamine | EN300-1159617-2.5g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 2.5g |
$1680.0 | 2023-06-08 | |
| Enamine | EN300-1159617-5.0g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 5g |
$2485.0 | 2023-06-08 | |
| Enamine | EN300-1159617-10.0g |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 10g |
$3683.0 | 2023-06-08 | |
| Aaron | AR0291YR-50mg |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 50mg |
$300.00 | 2025-02-17 | |
| Aaron | AR0291YR-100mg |
6-hydroxyspiro[4.5]decan-8-one |
2138534-73-1 | 95% | 100mg |
$435.00 | 2025-02-17 |
10-Hydroxyspiro[4.5]decan-8-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 10-Hydroxyspiro[4.5]decan-8-one
Introduction to 10-Hydroxyspiro[4.5]decan-8-one (CAS No. 2138534-73-1)
10-Hydroxyspiro[4.5]decan-8-one, with the CAS number 2138534-73-1, is a unique and structurally complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound belongs to the class of spirocyclic ketones, which are characterized by a spiro junction between two cyclic structures, one of which is a ketone. The presence of a hydroxyl group at the 10-position adds further complexity and reactivity to the molecule, making it an interesting subject for both academic research and industrial development.
The chemical structure of 10-Hydroxyspiro[4.5]decan-8-one is particularly noteworthy due to its spirocyclic framework. The spiro junction, where two rings are connected at a single atom, imparts unique physical and chemical properties to the molecule. This structural feature can influence the compound's stability, solubility, and reactivity, making it a valuable starting material for the synthesis of more complex molecules. The hydroxyl group at the 10-position can participate in various chemical reactions, such as esterification, etherification, and oxidation, which can be harnessed to create a wide range of derivatives with diverse functionalities.
In the realm of pharmaceutical research, 10-Hydroxyspiro[4.5]decan-8-one has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. For instance, researchers have investigated its ability to modulate the activity of protein kinases, which are key enzymes in cellular signaling pathways and are often implicated in cancer and inflammatory diseases. The unique structure of 10-Hydroxyspiro[4.5]decan-8-one allows it to interact with these targets in a highly specific manner, potentially leading to more effective and selective therapeutic agents.
Beyond its pharmaceutical applications, 10-Hydroxyspiro[4.5]decan-8-one has also been studied for its potential use in materials science. The spirocyclic framework provides mechanical strength and thermal stability, making it suitable for applications in polymers and other advanced materials. Additionally, the hydroxyl group can be functionalized to introduce additional properties such as hydrophilicity or reactivity with other molecules. This versatility has led to its exploration in the development of new materials with enhanced performance characteristics.
In synthetic chemistry, 10-Hydroxyspiro[4.5]decan-8-one serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to perform a variety of reactions that can lead to the creation of novel compounds with diverse applications. For example, it can be used as a starting material for the synthesis of natural products or as a scaffold for the development of new catalysts and ligands. The ability to modify the hydroxyl group through various chemical transformations further expands its utility in synthetic chemistry.
The synthesis of 10-Hydroxyspiro[4.5]decan-8-one has been an active area of research, with several methods reported in the literature. One common approach involves the cyclization of appropriate precursors under carefully controlled conditions to form the spirocyclic framework followed by functionalization to introduce the hydroxyl group at the desired position. These synthetic routes often require multiple steps and precise control over reaction conditions to achieve high yields and purity levels.
In conclusion, 10-Hydroxyspiro[4.5]decan-8-one (CAS No. 2138534-73-1) is a versatile and structurally intriguing compound with significant potential across multiple fields. Its unique spirocyclic framework and hydroxyl functionality make it an attractive candidate for both academic research and industrial applications. Ongoing studies continue to uncover new properties and uses for this compound, further highlighting its importance in modern chemistry.
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